
HIF-2alpha-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIF-2alpha-IN-2 is a transcription factor involved in the induction of genes regulated by oxygen . It contains a basic-helix-loop-helix domain protein dimerization domain as well as a domain found in proteins in signal transduction pathways which respond to oxygen levels . It plays an important role in tumor progression and metastasis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a chemical formula of C16H8F5NO4S with an exact mass of 405.01 and a molecular weight of 405.300 . HIF-2alpha contains a basic-helix-loop-helix domain protein dimerization domain as well as a domain found in proteins in signal transduction pathways which respond to oxygen levels .
科学的研究の応用
Differential Roles in Hypoxic Gene Regulation
HIF-2alpha plays a crucial role in the regulation of hypoxia-inducible genes. It's not restricted to specific cell types and differs from HIF-1alpha in its target gene regulation, having unique targets, especially in glycolytic gene expression (Hu et al., 2003).
Role in Tumor Biology and Prognosis
In ovarian carcinoma, the expression of HIF-2alpha is associated with advanced stages and poor prognosis, indicating its importance as a biomarker in cancer (Osada et al., 2007).
Persistent Induction in Ischemic Myocardium
HIF-2alpha, alongside HIF-1alpha, is persistently induced in the myocardium following ischemia, suggesting a role in the prolonged transcriptional response to ischemic conditions (Jürgensen et al., 2004).
Implications in Angiogenesis and Endometrial Carcinoma
HIF-2alpha expression in endometrial carcinoma is linked to increased angiogenesis and poor prognosis, demonstrating its significance in tumor angiogenesis (Sivridis et al., 2002).
Influence on Neuroblastoma Aggressiveness
In neuroblastoma, HIF-2alpha, but not HIF-1alpha, is strongly expressed in well-vascularized areas, promoting an aggressive tumor phenotype (Holmquist-Mengelbier et al., 2006).
Promotion of Tumor Growth
The replacement of HIF-1alpha with HIF-2alpha in a murine model suggests that HIF-2alpha is more effective in promoting tumor growth, indicating its potential as a target for cancer treatment (Covello et al., 2005).
Target Gene Specificity
The N-terminal transactivation domain (N-TAD) of HIF-2alpha confers its target gene specificity, differing from HIF-1alpha, and is crucial for optimal HIF transcriptional activity (Hu et al., 2007).
Role in Breast Cancer Cell Survival
In breast cancer cell lines, HIF-2alpha expression correlates with survival under hypoxia and an aggressive tumor phenotype (Blancher et al., 2000).
Expression in Hypoxic and Ischemic Kidneys
HIF-2alpha expression is observed in hypoxic and ischemic rat kidneys, with selective accumulation in endothelial cells, suggesting a role in renal pathophysiology (Rosenberger et al., 2002).
Regulation of Macrophage Function in Inflammation
HIF-2alpha is critical in regulating macrophage function in inflammation, influencing tumor cell proliferation and progression (Imtiyaz et al., 2010).
Differential Regulation in Lung Epithelial Cells
In lung epithelial cells, HIF-1alpha and HIF-2alpha are differentially regulated by prolonged hypoxia, with implications for target gene specificity (Uchida et al., 2004).
Role in Vascular Function and Tumor Angiogenesis
Endothelial deletion of HIF-2alpha alters vascular function and impairs tumor angiogenesis, highlighting its importance in vascular homeostasis and tumor environment (Skuli et al., 2009).
Promotion of Hypoxic Cell Proliferation
HIF-2alpha enhances c-Myc transcriptional activity, promoting cell-cycle progression in hypoxic conditions, particularly relevant in tumor biology (Gordan et al., 2007).
Critical Role in Adult Erythropoiesis
Acute deletion of HIF-2alpha leads to anemia, demonstrating its critical role in adult erythropoiesis and indicating its potential as a therapeutic target for erythropoietic disorders (Gruber et al., 2007).
作用機序
Target of Action
HIF-2alpha-IN-2 primarily targets the Hypoxia-Inducible Factor 2 Alpha (HIF2α), a transcription factor that plays a crucial role in the body’s response to low oxygen levels, or hypoxia . HIF2α is involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolic reprogramming . It is also associated with the progression of certain cancers, making it a significant target for therapeutic intervention .
Mode of Action
This compound acts as an inhibitor of HIF2α. It prevents the dimerization of HIF2α with its partner ARNT, thereby blocking the transcriptional activity of HIF2α . This inhibition disrupts the expression of HIF2α target genes that are involved in cellular proliferation, angiogenesis, and tumor growth .
Biochemical Pathways
HIF2α is a key player in the VHL–HIF–VEGF axis, a pathway that is fundamental to the pathogenesis of renal cell carcinoma (RCC) and other cancers . Inhibition of HIF2α by this compound disrupts this pathway, affecting downstream effects such as angiogenesis and metabolic reprogramming . The transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α (HIF1A) compared to HIF-2α (EPAS1) mRNA .
Pharmacokinetics
It is noted that pt2977, a second-generation hif-2 alpha inhibitor with a similar mechanism of action to this compound, has a superior pharmacokinetic profile compared to its predecessor . This suggests that this compound may also have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.
Result of Action
The inhibition of HIF2α by this compound leads to a reduction in the transcription and expression of HIF-2α target genes. This results in decreased cellular proliferation, angiogenesis, and tumor growth . In renal cell carcinoma (RCC) models, for instance, this compound has been shown to reduce HIF-2α levels and suppress cell growth .
Action Environment
The action of this compound is influenced by the hypoxic conditions within the tumor microenvironment. Under hypoxic conditions, the activity of prolyl hydroxylase (PHD), which mediates the degradation of HIF2α, is suppressed, leading to the stabilization of HIF2α Therefore, the efficacy of this compound in inhibiting HIF2α may be influenced by the degree of hypoxia within the tumor environment
将来の方向性
The full potential, and limitations, of HIF-2alpha-IN-2 inhibition in the clinic are just starting to be explored . The high efficacy of belzutifan observed in tumors with genetically driven hypoxia caused by VHL mutations suggests that a focus on other mutations that similarly lead to HIF-2alpha stabilization, such as those occurring in neuroendocrine tumors with disruptions in the tricarboxylic acid cycle (SDHA/B/C/D, FH, MDH2, IDH2), HIF hydroxylases (EGLN/PHDs), and the HIF-2alpha-encoding gene, EPAS1, are warranted .
特性
IUPAC Name |
3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHLUQQEKIJSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)
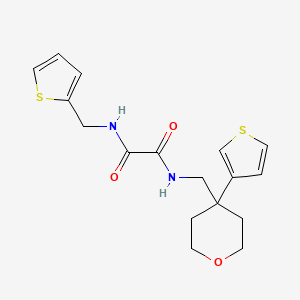
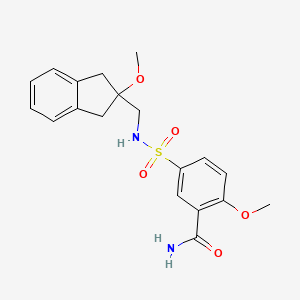
![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)
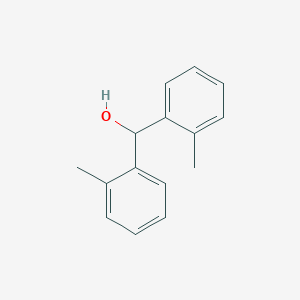
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)
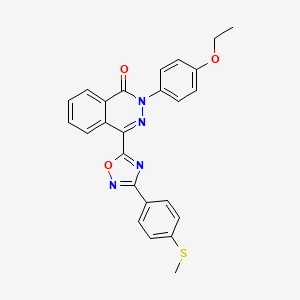
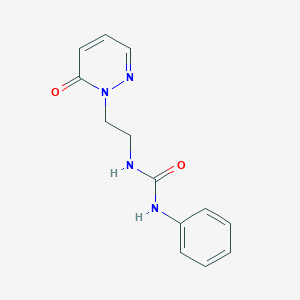

![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)
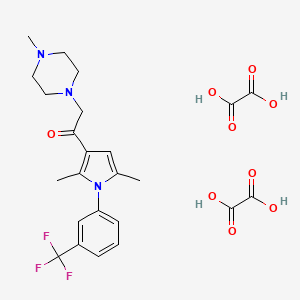
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)